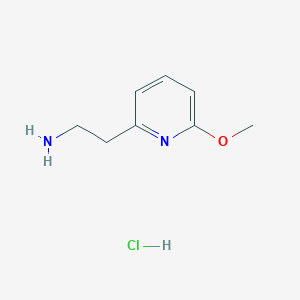

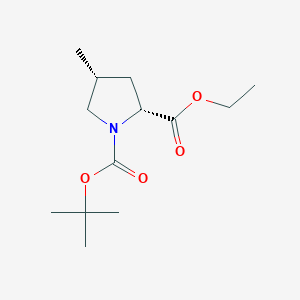

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate

Descripción general

Descripción

Ethyl (2R,4R)-4-Methylpipecolate, also known as Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, is an intermediate in the preparation of Argatroban . It has a molecular formula of C9H17NO2 .

Synthesis Analysis

The synthesis of Ethyl (2R,4R)-4-Methylpipecolate is complex and involves multiple steps. A patent describes a synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, which could potentially be used to synthesize Ethyl (2R,4R)-4-Methylpipecolate .Molecular Structure Analysis

The molecular structure of Ethyl (2R,4R)-4-Methylpipecolate is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

Ethyl (2R,4R)-4-Methylpipecolate has a molecular weight of 171.24 . It has a predicted boiling point of 226.1±33.0 °C and a predicted density of 0.969±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, and in a freezer, under -20°C .Aplicaciones Científicas De Investigación

Synthesis Optimization

- Optimized Synthesis Method : The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate has been optimized, leading to a significant improvement in yield from 17.0% to 47.6%. This method effectively reduces production costs (Z. Can, 2012).

Derivative Synthesis

- α,β-Didehydroamino Acid Derivatives : Ethyl N-Boc- and N-Z-α-tosylglycinates reacted with various aldehydes, including ethyl (4S)- and (4R)-2-(N-Boc-amino)-4,5-isopropylidenedioxy-2-pentenoates, to produce α,β-didehydroamino acid derivatives and (2S, 4S)- and (2R, 4R)-4-hydroxyprolines, demonstrating the versatility of this compound in creating complex derivatives (Rumi Kimura, Tanemasa Nagano, H. Kinoshita, 2002).

Catalytic Applications

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, as a 1,4-dipole synthon, underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This demonstrates a novel catalytic use of derivatives in synthesizing tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Carboxyl Protecting Group

- Base-Labile Carboxyl Protecting Group : The use of 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) as a new base-labile carboxyl protecting group was reported, which is comparable to other base-labile protecting groups and beneficial in the synthesis of complex molecules like Boc-Asp(Anpe)-OH and Boc-Glu(Anpe)-OH (J. Robles, E. Pedroso, A. Grandas, 1993).

Neuroprotective Effects

- Neuroprotection by mGlu Receptor Activation : Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) has been identified as a potent and selective agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, showing neuroprotective effects against excitotoxic neuronal degeneration. This highlights its potential in neuroprotective drug development (G. Battaglia, V. Bruno, R. Ngomba, R. di Grezia, A. Copani, F. Nicoletti, 1998).

Safety and Hazards

The safety data sheet for Ethyl (2R,4R)-4-Methylpipecolate indicates that it is classified under the GHS07 hazard class. The hazard statements associated with it are H227, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQWBHHNZWJOD-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate | |

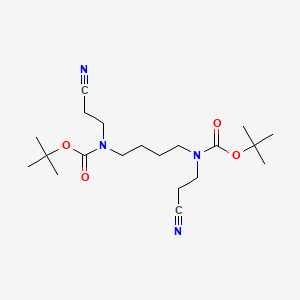

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)

![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)

![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)

![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/structure/B3113342.png)

![C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B3113370.png)